[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate
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Overview
Description
Cholesterol Isobutyl Carbonate is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal cells. This compound is synthesized by esterifying cholesterol with isobutyl carbonate. It is primarily used in research and development settings, particularly in the fields of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol Isobutyl Carbonate is synthesized through the esterification of cholesterol with isobutyl carbonate. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of Cholesterol Isobutyl Carbonate involves large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as purification through recrystallization or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Cholesterol Isobutyl Carbonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols.
Scientific Research Applications
Cholesterol Isobutyl Carbonate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of cholesterol derivatives.
Biology: It is used to investigate the role of cholesterol esters in cellular processes and membrane dynamics.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: It is used in the production of specialized coatings and materials that require the unique properties of cholesterol derivatives.
Mechanism of Action
The mechanism of action of Cholesterol Isobutyl Carbonate involves its interaction with cellular membranes and lipid metabolism pathways. As a cholesterol derivative, it can integrate into cell membranes, affecting their fluidity and permeability. It can also be metabolized by enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites that can influence various cellular processes.
Comparison with Similar Compounds
- Cholesterol Oleate
- Cholesterol Palmitate
- Cholesterol Acetate
These compounds are used in similar research applications but may exhibit different behaviors due to variations in their esterified groups.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAUAMDEFOJPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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